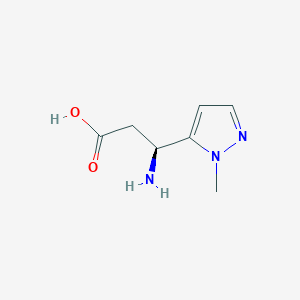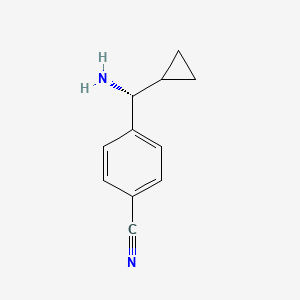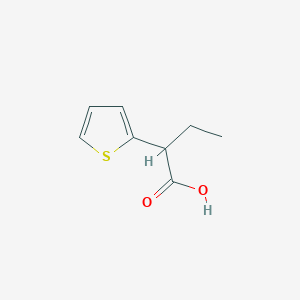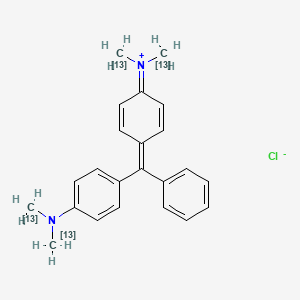
Malachite green-methyl-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malachite green-methyl-13C4 is a synthetic dye belonging to the triphenylmethane family. It is characterized by the presence of four carbon-13 isotopes in its methyl groups. This compound is widely used in various industries, including textiles, aquaculture, and biological research, due to its vibrant green color and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malachite green-methyl-13C4 can be synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the triphenylmethane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Malachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leuco malachite green, which is a colorless form of the dye.
Reduction: Reduction reactions can convert this compound into its leuco form, which is less toxic and more stable.
Substitution: The dye can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and zinc dust are used under basic conditions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed
Oxidation: Leuco malachite green and other oxidized derivatives.
Reduction: Leuco malachite green.
Substitution: Various substituted triphenylmethane derivatives.
Scientific Research Applications
Malachite green-methyl-13C4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of malachite green-methyl-13C4 involves its interaction with cellular components, leading to the disruption of cellular processes. The dye can intercalate into DNA, causing mutations and inhibiting replication. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage . The molecular targets include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Leuco malachite green: A reduced form of malachite green with similar applications but lower toxicity.
Crystal violet: Another triphenylmethane dye with similar staining properties but different chemical structure.
Basic fuchsin: A related dye used in microbiology for staining purposes.
Uniqueness
Malachite green-methyl-13C4 is unique due to its incorporation of carbon-13 isotopes, which makes it useful in isotopic labeling studies. Its vibrant green color and strong binding affinity to cellular components also distinguish it from other dyes .
Properties
Molecular Formula |
C23H25ClN2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
[4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
FDZZZRQASAIRJF-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


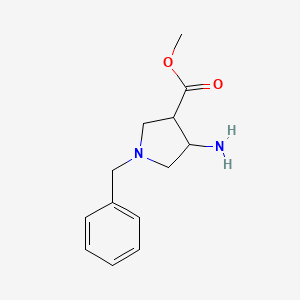
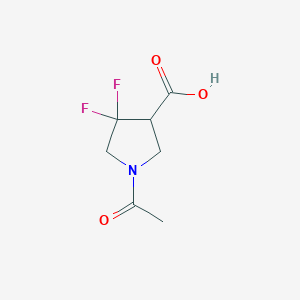
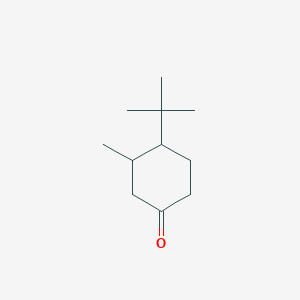
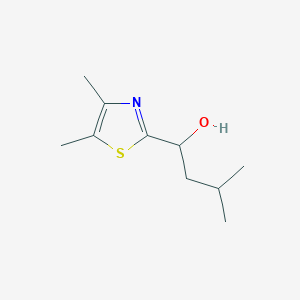
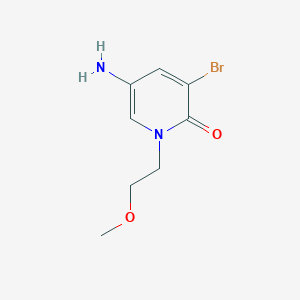
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
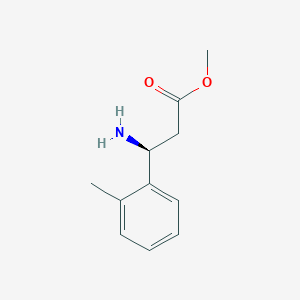
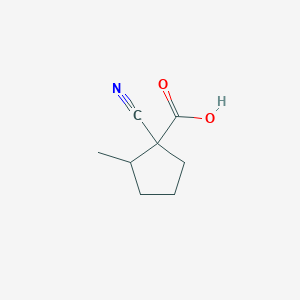
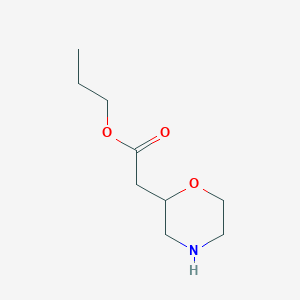
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
